

Application Note: Pemetrexed-13C5 Disodium Salt LC-MS/MS Method Development

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Compound of Interest

Compound Name: Pemetrexed-13C5 Disodium Salt

Cat. No.: B1162069

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High-Sensitivity Quantitation in Human Plasma for Pharmacokinetic Profiling

Abstract

This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of Pemetrexed in human plasma. The protocol utilizes **Pemetrexed-13C5 Disodium Salt** as a stable isotope-labeled internal standard (SIL-IS) to rigorously correct for matrix effects and recovery variability. The method achieves a Lower Limit of Quantitation (LLOQ) suitable for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, adhering to FDA Bioanalytical Method Validation (2018) guidelines.

Introduction & Clinical Context

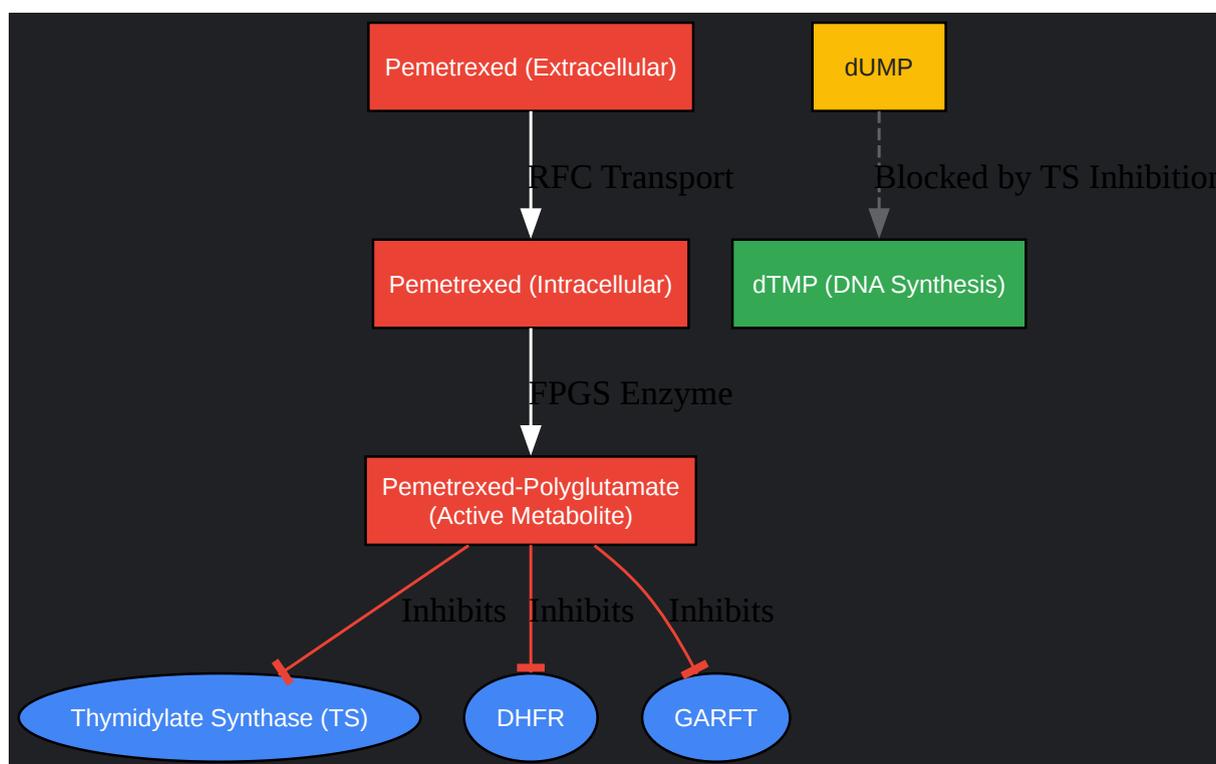
Pemetrexed (Alimta®) is a multi-targeted antifolate chemotherapy agent used primarily in the treatment of non-small cell lung cancer (NSCLC) and pleural mesothelioma. Its therapeutic efficacy relies on the inhibition of three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1]

Accurate quantification is critical because Pemetrexed exhibits significant inter-patient pharmacokinetic variability, often influenced by renal function and folate status. The use of Pemetrexed-13C5 is superior to structural analogs (e.g., Methotrexate or Lometrexol) because

it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events in the electrospray source.

Mechanism of Action

Pemetrexed enters the cell via the Reduced Folate Carrier (RFC), is polyglutamated by FPGS, and subsequently blocks purine and pyrimidine synthesis.



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Figure 1: Mechanism of Action. Pemetrexed undergoes intracellular polyglutamation, increasing its affinity for Thymidylate Synthase (TS), thereby halting DNA synthesis.

Chemical & Physical Properties

Understanding the internal standard form is crucial for accurate stock preparation.

Property	Analyte: Pemetrexed	Internal Standard: Pemetrexed-13C5
Form	Free Acid / Disodium Salt	Disodium Salt (Hygroscopic)
MW (Salt)	~471.4 Da	~476.4 Da
MW (Free Acid)	427.41 Da	432.41 Da
Monoisotopic Mass	427.14	432.15
Solubility	Water (soluble at pH > 6.5)	Water, DMSO
Stability	Light Sensitive	Light Sensitive, Hygroscopic

Critical Note on Weighing: The Disodium Salt form of the IS is hygroscopic. Stock solutions must be prepared rapidly to avoid water uptake affecting the exact concentration. All calculations for MS transitions must be based on the protonated free acid mass, as the sodium ions dissociate in the LC mobile phase.

Method Development Strategy

Mass Spectrometry Optimization (Tuning)

Pemetrexed contains a pyrrolo[2,3-d]pyrimidine core and a glutamic acid tail. In positive electrospray ionization (ESI+), the protonated molecule

is the precursor.

- Fragmentation Logic: The primary fragmentation pathway involves the cleavage of the amide bond between the benzoyl moiety and the glutamic acid.
- The 13C5 Label: The 13C label is located on the Glutamic Acid moiety.
- Implication: When the parent molecule fragments to the primary product ion (pyrrolo-benzoyl core,

~281), the labeled glutamic acid is lost as a neutral fragment. Therefore, both the Analyte and the IS produce the same product ion (

281).

- Resolution: This "cross-talk" is managed by the mass resolution of the first quadrupole (Q1), which separates the parents (428.1 vs 433.1).

MRM Transitions Table:

Compound	Polarity	Precursor (Q1)	Product (Q3)	CE (eV)	Role
Pemetrexed	ESI+	428.1	281.1	20	Quantifier
Pemetrexed	ESI+	428.1	163.0	35	Qualifier
Pemetrexed-13C5	ESI+	433.1	281.1	20	Internal Standard

Chromatographic Conditions

Pemetrexed is polar and acidic. A standard C18 column requires an acidic mobile phase to suppress the ionization of the carboxylic acid groups, ensuring retention.

- Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 μ m) or Waters ACQUITY UPLC HSS T3.
- Mobile Phase A: 0.1% Formic Acid in Water.[\[2\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.[\[3\]](#)
- Gradient:
 - 0-1.0 min: 5% B (Desalting)
 - 1.0-4.0 min: 5% -> 90% B (Elution)
 - 4.0-5.0 min: 90% B (Wash)
 - 5.1 min: Return to 5% B (Re-equilibration)

Experimental Protocol

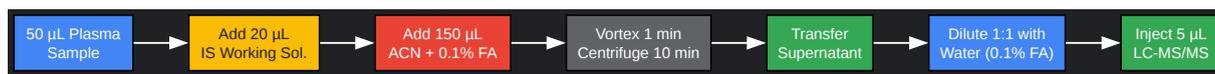
Stock Solution Preparation

- IS Stock (1 mg/mL): Dissolve 1.0 mg of **Pemetrexed-13C5 Disodium Salt** in 1.0 mL of Water:Methanol (50:50). Correct for the salt factor ($MW \text{ Salt} / MW \text{ Free Acid} \approx 1.11$) to determine the free acid concentration.
- Working IS Solution: Dilute Stock to 500 ng/mL in 50% Methanol. Store at -20°C in amber vials (light sensitive).

Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for robustness and cost-effectiveness. For microdosing studies requiring lower LLOQ ($<1 \text{ ng/mL}$), Solid Phase Extraction (SPE) with SAX cartridges is recommended.

Workflow Diagram:



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Figure 2: Sample Preparation Workflow. The dilution step (1:1 with water) is critical to match the solvent strength of the initial mobile phase (5% B), preventing peak broadening.

Step-by-Step Protocol:

- Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 µL of Internal Standard Working Solution (Pemetrexed-13C5, 500 ng/mL). Vortex gently.
- Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm (approx. $16,000 \times g$) for 10 minutes at 4°C .

- Transfer 100 μ L of the clear supernatant to a clean vial or 96-well plate.
- Add 100 μ L of 0.1% Formic Acid in Water. (This reduces the organic content to ~37%, ensuring good peak shape on the C18 column).
- Vortex to mix and inject.

Validation Parameters (FDA Guidance 2018)

The following acceptance criteria must be met to validate the method for regulatory submission.

Parameter	Acceptance Criteria	Notes
Selectivity	No interfering peaks >20% of LLOQ in 6 blank sources.	Check for crosstalk between IS and Analyte channels.
Linearity	. ^[2] ^[4] Back-calculated standards within $\pm 15\%$ ($\pm 20\%$ at LLOQ).	Typical Range: 5 – 5000 ng/mL. ^[4]
Accuracy & Precision	Intra/Inter-run CV < 15% (20% at LLOQ). Accuracy 85-115%.	QC Levels: LLOQ, Low, Mid, High.
Matrix Effect	IS-normalized Matrix Factor (MF) CV < 15%.	The 13C5 IS is essential here to compensate for phospholipid suppression.
Stability	Bench-top (RT, 4h), Freeze-Thaw (3 cycles), Autosampler (4°C, 24h).	Pemetrexed is stable in plasma but sensitive to oxidation over long periods.

Troubleshooting & Expert Insights

- **Peak Tailing:** Pemetrexed has two carboxylic acid groups. If peak tailing occurs, ensure the mobile phase pH is sufficiently low (pH ~2.7 with 0.1% Formic Acid). Do not use neutral pH buffers with C18 columns for this analyte.
- **Carryover:** Pemetrexed can stick to stainless steel. Use a needle wash solution containing 50:50 MeOH:Water with 0.5% Formic Acid.

- IS Crosstalk: Since the product ion (281) is the same for analyte and IS, ensure the Q1 isolation window is not too wide. Set Q1 resolution to "Unit" or "High" (0.7 Da FWHM) to prevent the 428 parent from bleeding into the 433 channel or vice versa.
- Sodium Adducts: Because the starting material is a Disodium salt, you may see (m/z 450) or adducts if the source is not optimized. Increase source temperature and gas flow to favor the protonated species

References

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